n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound belonging to the thieno[3,2-d]pyrimidine class.
Preparation Methods
The synthesis of N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives .
Scientific Research Applications
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial oxidative phosphorylation pathway, leading to reduced ATP production and bacterial cell death .
Comparison with Similar Compounds
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine can be compared with other thieno[3,2-d]pyrimidine derivatives such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-[2-(3-methylbutoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)3-6-17-7-5-14-13-12-11(4-8-18-12)15-9-16-13/h4,8-10H,3,5-7H2,1-2H3,(H,14,15,16) |
InChI Key |
SCLNHPSCWRGJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCNC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
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